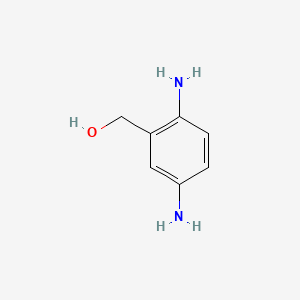

2,5-Diaminobenzyl alcohol

Description

Significance as a Multifunctional Aromatic Building Block in Organic Synthesis

The strategic placement of two primary amine groups and a primary alcohol function on an aromatic core makes 2,5-diaminobenzyl alcohol a highly versatile building block in organic synthesis. The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.

The amino groups can readily undergo reactions typical of primary aromatic amines, such as diazotization, which allows for the introduction of a wide variety of substituents. They can also participate in the formation of amides, Schiff bases, and heterocyclic rings. The hydroxymethyl group, characteristic of a benzyl (B1604629) alcohol, can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether and ester formation. This multifunctionality permits chemists to strategically and selectively modify the molecule to create a wide array of derivatives.

Overview of Strategic Research Areas for Diaminobenzyl Alcohol Compounds

The unique characteristics of this compound and its derivatives make them valuable in several key areas of research.

One significant application is in the synthesis of dyes and pigments . lookchem.com The aromatic diamine structure is a common feature in many classes of colorants, and the ability to further functionalize the molecule via its hydroxyl group allows for the fine-tuning of color and other properties. It has been investigated as a component in compositions for dyeing keratinous fibers, such as hair. lookchem.comgoogle.com

In the realm of materials science , aromatic diamines are crucial monomers for the production of high-performance polymers like polyamides and polyimides. The ability of this compound to participate in polymerization reactions makes it a candidate for creating novel polymers with tailored properties.

Furthermore, diaminobenzyl alcohol derivatives are of interest in medicinal chemistry . lookchem.com For instance, the related compound 3,5-diaminobenzyl alcohol has been used in the synthesis of potential anti-tumor agents, such as 9-anilinothiazolo[5,4-b]quinoline derivatives. sigmaaldrich.comsigmaaldrich.com It has also been utilized in the creation of luminescent lanthanide complexes, which have applications in bioimaging and sensing. sigmaaldrich.comsigmaaldrich.com While these examples utilize a different isomer, they highlight the potential of the diaminobenzyl alcohol scaffold in developing new therapeutic and diagnostic tools. The compound itself is also studied for its potential antioxidant, antimicrobial, and anti-inflammatory properties. lookchem.com

Historical Context of Aromatic Diamine and Benzyl Alcohol Chemistry

The scientific foundation for the study of this compound lies in the long and rich histories of its constituent chemical classes: aromatic amines and benzyl alcohols.

The field of aromatic amines arguably began with the isolation of aniline (B41778) from the destructive distillation of indigo (B80030) in 1826. britannica.com The subsequent development of the synthetic dye industry in the mid-19th century was heavily reliant on the chemistry of aniline and other aromatic amines. britannica.comperfumerflavorist.com Aromatic diamines, which contain two amino groups on an aromatic ring, became important intermediates and components of many dyes. wikipedia.orgwikipedia.orgiloencyclopaedia.org The discovery of diazotization by Peter Griess in the 1850s provided a powerful synthetic tool for converting aromatic amines into a vast array of other compounds, a reaction that is fundamental to the utility of this compound. britannica.com

Benzyl alcohol , one of the simplest aromatic alcohols, was first prepared from benzaldehyde (B42025) in 1832 by Liebig and Wöhler, and its structure was determined by Cannizzaro in 1853. scentspiracy.comchemicalbook.com It occurs naturally in many essential oils and balsams. chemicalbook.combritannica.com The commercial production of benzyl alcohol ramped up in the late 19th and early 20th centuries, driven by its use as a solvent and as a precursor to esters used in perfumes and flavors. perfumerflavorist.comscentspiracy.com Its reactions, particularly the oxidation of the alcohol group and its conversion to esters, are classic transformations in organic chemistry that are also applicable to this compound.

The combination of these two important functional groups onto a single aromatic ring in this compound provides a modern platform for innovation in various chemical disciplines.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-diaminophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNCGBHPGCHYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994772 | |

| Record name | (2,5-Diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73793-80-3 | |

| Record name | 2-Hydroxymethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73793-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073793803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diaminobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Diaminobenzyl Alcohol and Its Derivatives

Established Synthetic Routes to Diaminobenzyl Alcohols

The creation of diaminobenzyl alcohols, including the 2,5-isomer, predominantly relies on the reduction of corresponding dinitro or aminonitro precursors.

Reduction-Based Syntheses of Aromatic Amino Alcohols

A common and effective method for synthesizing diaminobenzyl alcohols is the reduction of dinitrobenzyl alcohol. This process typically involves the use of a starting material like 3,5-dinitrobenzyl alcohol, which is then subjected to reduction agents. Catalytic hydrogenation, often employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, is a widely used technique due to its clean reaction profile and scalability. Chemical reductants such as iron powder in an acidic medium or sodium dithionite (B78146) also prove effective. These reactions are generally conducted under mild temperature conditions, ranging from room temperature to 60°C, and at a neutral or acidic pH to facilitate the conversion of nitro groups (-NO2) to amino groups (-NH2) without affecting the benzyl (B1604629) alcohol functionality.

Another approach involves the reduction of an aminonitro precursor. For instance, 2-amino-5-nitrobenzyl alcohol can be hydrogenated to yield 2,5-diaminobenzyl alcohol. google.com This reaction is often carried out in a solvent like methanol (B129727) with a 5% palladium on carbon catalyst at elevated temperatures (around 50°C) for several hours. google.comgoogle.com A Chinese patent describes a method where 5-nitro-2-amino-benzene is dissolved in a mixture of ethanol (B145695) and methanol and then hydrogenated in the presence of a 5% Pd/C catalyst at 50-55°C under 1MPa of hydrogen pressure. google.com

| Starting Material | Key Reagents/Conditions | Product | Reference |

| 3,5-Dinitrobenzyl alcohol | Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reductants (e.g., Fe/acid, Na2S2O4) | 3,5-Diaminobenzyl alcohol | |

| 2-Amino-5-nitrobenzyl alcohol | 5% Pd/C, Methanol, 50°C, Hydrogenation | This compound | google.comgoogle.com |

| 5-Nitro-2-amino-benzene | Ethanol/Methanol, 5% Pd/C, 50-55°C, 1MPa H2 | This compound | google.com |

| Ortho-nitrotoluene | Multi-step process including hydrogenation | This compound | google.com |

Challenges in Selective Formation of Specific Diaminobenzyl Alcohol Isomers

The choice of starting material and reaction conditions is crucial for achieving regioselectivity. For instance, starting with 2-amino-5-nitrobenzyl alcohol directly leads to the desired this compound upon reduction. google.com However, if starting from a less specifically substituted precursor, a mixture of isomers can result, necessitating complex purification steps. The inherent reactivity of the aromatic ring and the directing effects of the existing substituents play a significant role in determining the position of incoming functional groups, making the selective synthesis of a single isomer a considerable synthetic challenge.

Targeted Derivatization Strategies

To enhance the utility of this compound and to facilitate specific synthetic transformations, various derivatization strategies are employed. These include protecting the reactive amino groups, performing alkylation and acylation reactions, and transforming the benzyl hydroxyl group.

Amino Group Protection and Deprotection Methodologies

Protecting the highly reactive amino groups is a critical step in many synthetic sequences involving diaminobenzyl alcohols. libretexts.org This prevents undesired side reactions while other parts of the molecule are being modified. organic-chemistry.org

One common method is the use of the tert-butyloxycarbonyl (Boc) protecting group. The amino groups are converted to their Boc derivatives, which are stable under many reaction conditions. organic-chemistry.org This protection strategy enhances the stability of intermediates and simplifies purification. Deprotection is typically achieved under acidic conditions to regenerate the free diamine.

Another approach involves acylation to form amides. The resulting amide is significantly less nucleophilic than the original amine. libretexts.org A specific example is the acetylation of o-aminophenylacetic acid using acetic anhydride. google.com

Protonation of the amino groups by forming salts, such as dihydrochlorides, can also serve as a protective measure. libretexts.org This method is straightforward but may not be suitable for all reaction conditions, particularly those that are not compatible with acidic environments. libretexts.org

| Protecting Group | Introduction Method | Deprotection Method | Key Features |

| Tert-butyloxycarbonyl (Boc) | Reaction with Di-tert-butyl dicarbonate | Acidic conditions | Enhances stability, facilitates purification. |

| Acetyl | Reaction with Acetic anhydride | Hydrolysis | Reduces nucleophilicity of the amino group. google.comlibretexts.org |

| Protonation (Salt Formation) | Treatment with acid (e.g., HCl) | Treatment with base | Simple; protects the amine functionality. libretexts.org |

Alkylation and Acylation Reactions of Amino Functionalities

Alkylation and acylation reactions at the amino groups of diaminobenzyl alcohols introduce new functional groups and are fundamental to synthesizing a wide range of derivatives. These reactions are examples of electrophilic substitution. byjus.comfiveable.me

Alkylation involves the introduction of an alkyl group onto the nitrogen atom. byjus.com The Friedel-Crafts alkylation, while typically associated with aromatic rings, provides a conceptual basis for understanding the reaction of amines as nucleophiles with alkyl halides. libretexts.org The reactivity of the amine can be modulated by the choice of alkylating agent and reaction conditions.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. byjus.commasterorganicchemistry.com This is a common strategy to modify the properties of the amino group and is a key step in the synthesis of many complex molecules. For example, the reaction of benzene (B151609) with acetyl chloride in the presence of a Lewis acid like AlCl₃ yields acetophenone, illustrating the fundamental principle of acylation. libretexts.org When applied to amines, this reaction proceeds readily due to the nucleophilic nature of the nitrogen atom.

Functional Group Transformations of the Benzyl Hydroxyl Moiety

The benzyl hydroxyl group (-CH₂OH) in this compound is another site for chemical modification, allowing for the synthesis of a diverse array of derivatives.

One common transformation is oxidation . The primary alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid depending on the oxidizing agent and reaction conditions. For example, permanganate (B83412) oxidation of benzyl alcohols under phase transfer catalysis can selectively produce benzaldehydes in high yield. rasayanjournal.co.in

The hydroxyl group can also be converted into a better leaving group , such as a tosylate, by reacting with tosyl chloride. nih.gov This activated intermediate can then undergo nucleophilic substitution reactions to introduce a variety of other functional groups.

Another important transformation is the formation of ethers . The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to form benzyl ethers. organic-chemistry.org Alternatively, benzyl ethers can be formed under acidic conditions using benzyl trichloroacetimidate (B1259523). organic-chemistry.org These ether linkages can later be cleaved under specific conditions, such as catalytic hydrogenation. organic-chemistry.orguobaghdad.edu.iq

| Transformation | Reagents | Product Functional Group | Key Features |

| Oxidation | Permanganate (under PTC) | Aldehyde | Selective oxidation to the aldehyde with high yield. rasayanjournal.co.in |

| Tosylation | Tosyl chloride | Tosylate (Good Leaving Group) | Activates the hydroxyl group for nucleophilic substitution. nih.gov |

| Ether Formation | Alkyl halide (Williamson synthesis) or Benzyl trichloroacetimidate (acidic conditions) | Ether | Protects the hydroxyl group or introduces new functionality. organic-chemistry.org |

Contemporary Synthetic Innovations for Diaminobenzyl Alcohol Scaffolds

The development of synthetic routes for diaminobenzyl alcohol scaffolds has increasingly focused on principles of green and sustainable chemistry. These contemporary innovations aim to reduce environmental impact by minimizing solvent use, lowering energy consumption, and improving reaction efficiency. Methodologies such as mechanochemistry and other solvent-free protocols are at the forefront of this shift, offering ecologically and economically advantageous alternatives to traditional solution-phase synthesis.

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a powerful sustainable strategy for organic synthesis. nih.gov By grinding solid reactants together, often in the absence of bulk solvents, this technique can lead to high-efficiency reactions, reduced waste, and the formation of products that may be difficult to obtain through conventional methods. scispace.com This approach is particularly relevant for the synthesis of heterocyclic structures derived from aminobenzyl alcohol analogues.

A notable application of this technique is the synthesis of 3,1-benzoxazine derivatives from 2-aminobenzyl alcohol, a close analogue of the diaminobenzyl scaffold. scispace.comresearchgate.net In this procedure, molar equivalents of 2-aminobenzyl alcohol and various benzaldehyde (B42025) derivatives are ground together using a mortar and pestle. The reaction is catalyzed by a minimal amount of acetic acid, proceeding rapidly at room temperature to afford the corresponding benzoxazines in excellent yields and high purity. scispace.comresearchgate.net This solvent-free, grinding-induced method highlights the potential of mechanochemistry for creating libraries of complex molecules from aminobenzyl alcohol scaffolds.

The reaction's efficiency is demonstrated with a range of benzaldehyde derivatives, including those with both electron-withdrawing and electron-donating substituents. For instance, the reaction between 2-aminobenzyl alcohol and benzaldehyde, o-chlorobenzaldehyde, or m-nitrobenzaldehyde proceeds to completion with high yields in short reaction times. scispace.com However, the outcome can be sensitive to the substituent's nature; o-hydroxybenzaldehyde, for example, reacts to form an imine as the sole product rather than the cyclized benzoxazine. scispace.comresearchgate.net

Table 1: Grinding-Induced Synthesis of 3,1-Benzoxazine Derivatives from 2-Aminobenzyl Alcohol scispace.comresearchgate.net

| 2-Aminobenzyl Alcohol Reactant | Benzaldehyde Derivative | Product | Yield (%) |

| 2-aminobenzyl alcohol | Benzaldehyde | Benzoxazine 6 | 98 |

| 2-aminobenzyl alcohol | o-Chlorobenzaldehyde | Benzoxazine 7 | 96 |

| 2-aminobenzyl alcohol | m-Nitrobenzaldehyde | Benzoxazine 8 | 100 |

| 2-aminobenzyl alcohol | p-Nitrobenzaldehyde | Benzoxazine 9 | 99 |

| 2-aminobenzyl alcohol | o-Hydroxybenzaldehyde | Imine 13 | 98 |

This table illustrates the reaction of 2-aminobenzyl alcohol with various benzaldehydes under solvent-free grinding conditions in the presence of catalytic acetic acid.

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of amino alcohols and their derivatives. uv.es Key considerations include the use of environmentally benign solvents (like water), the development of solvent-free reaction conditions, and the use of catalytic rather than stoichiometric reagents to minimize waste. scispace.comrsc.org

Solvent-free synthesis is a cornerstone of this approach. Beyond the mechanochemical methods described above, other protocols such as the solvent-free oxidation of benzyl alcohol derivatives demonstrate this trend. mdpi.commdpi.comrsc.org These reactions, often performed under aerobic conditions using supported metal catalysts, can achieve high conversion and selectivity without the need for volatile organic solvents. mdpi.commdpi.com For example, palladium oxide supported on ceria nanorods has been effectively used for the aerobic, solvent-free oxidation of various benzyl alcohol derivatives at 100 °C. mdpi.com

Further innovations in green amino alcohol synthesis include:

Visible-Light Photocatalysis : This method allows for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones to produce 1,2-amino alcohols. rsc.org These reactions can be performed at room temperature using water as the solvent, offering a mild and effective pathway from readily available starting materials. rsc.orgpatsnap.com

Enzymatic Cascades : Biocatalysis presents a highly selective and sustainable alternative to traditional chemical methods. Two-enzyme cascades have been engineered to convert biomass-derived diols directly into aliphatic amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org This approach avoids the high temperatures and pressures associated with metal-based catalysts and produces the target compounds with very high selectivity (up to 99%). rsc.org

Asymmetric Transfer Hydrogenation : For the synthesis of chiral amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones offers a green and safe alternative to methods requiring protecting groups. acs.org This process provides high yields and excellent enantioselectivities, simplifying the synthesis of these valuable pharmaceutical building blocks. acs.org

These diverse methodologies underscore a collective move toward more sustainable synthetic practices in the production of amino alcohol scaffolds.

Table 2: Overview of Green Chemistry Approaches in Amino Alcohol Synthesis

| Synthetic Method | Key Features | Catalysts/Reagents | Typical Solvent |

| Mechanochemistry scispace.comresearchgate.net | Solvent-free, rapid, high concentration | Acetic Acid (catalytic) | None (solid-state) |

| Visible-Light Photocatalysis rsc.org | Mild conditions, uses visible light | Photocatalyst (e.g., Eosin Y) | Water |

| Enzymatic Cascade rsc.org | High selectivity, renewable feedstocks | Engineered Enzymes (e.g., ADH, AmDH) | Aqueous Buffer |

| Asymmetric Transfer Hydrogenation acs.org | High enantioselectivity, no protecting groups | Ruthenium Complexes | Methanol |

| Solvent-Free Aerobic Oxidation mdpi.com | No organic solvent, uses air as oxidant | Supported Metal Oxides (e.g., PdOx/CeO2) | None (neat) |

Reactivity and Reaction Pathways of 2,5 Diaminobenzyl Alcohol

Chemical Transformations Involving the Amino Groups

The two amino groups on the benzene (B151609) ring are primary sites for nucleophilic attack and condensation reactions, leading to the formation of diverse molecular architectures.

Nucleophilic Substitution Reactions

The amino groups of 2,5-Diaminobenzyl alcohol can act as nucleophiles in substitution reactions. Aromatic amines, such as those in phenylenediamine structures, can displace leaving groups in various substrates. For instance, in reactions analogous to those of other phenylenediamines, the amino groups can attack activated aryl halides or alkyl halides. These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism when reacting with electron-deficient aromatic rings or an SN2 mechanism with alkyl halides. researchgate.netnih.govlibretexts.org

The reaction of o-phenylenediamines with substrates like isobenzimidazole-2-spirocyclohexane demonstrates the capacity of the amino groups to engage in nucleophilic substitution, leading to substituted diamines that can be further transformed into various heterocycles. rsc.org While direct studies on this compound are sparse, its structural similarity to other phenylenediamines suggests it would readily participate in such transformations. The rate and success of these reactions often depend on the solvent, with polar aprotic solvents like DMSO or acetonitrile (B52724) favoring SN2-type reactions. researchgate.net

Condensation Reactions Leading to Heterocyclic Architectures

A significant pathway for this compound involves condensation reactions with carbonyl compounds to form heterocyclic structures. The ortho-positioning of functional groups is not present as in 1,2-diaminobenzene, which readily forms benzimidazoles, but the diamino structure is nonetheless a key precursor for various heterocyclic systems. vinhuni.edu.vnorganic-chemistry.orgelsevierpure.commdpi.comenpress-publisher.com

The reaction of aromatic diamines with aldehydes or ketones is a fundamental method for synthesizing nitrogen-containing heterocycles. vinhuni.edu.vnresearchgate.net For example, the condensation of a 1,2-diamine with an aldehyde or a carboxylic acid derivative is one of the most direct methods for forming a benzimidazole (B57391) ring. vinhuni.edu.vnorganic-chemistry.orgelsevierpure.com In the case of this compound, reactions with dicarbonyl compounds or other bifunctional electrophiles can lead to the formation of polymers or macrocycles.

Furthermore, dehydrogenative coupling reactions catalyzed by transition metals, such as cobalt, provide a modern approach to synthesizing benzimidazoles from 1,2-diaminobenzene and various alcohols. elsevierpure.com This suggests that under similar catalytic conditions, the amino groups of this compound could react with other molecules to build complex heterocyclic frameworks.

Chemical Transformations Involving the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group is susceptible to oxidation, reduction, and substitution reactions like esterification and etherification, providing pathways to a range of functional derivatives.

Oxidation Reactions to Aromatic Aldehydes and Carboxylic Acids

The primary alcohol of the benzyl moiety can be selectively oxidized to form the corresponding aromatic aldehyde or further oxidized to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. libretexts.orglibretexts.org

Mild oxidizing agents are employed to stop the reaction at the aldehyde stage. A chemoselective method using a copper(I) iodide/TEMPO catalyst system with molecular oxygen as the oxidant has been shown to be effective for oxidizing various aminobenzyl alcohols to their corresponding amino aldehydes in excellent yields, without over-oxidation to the carboxylic acid or oxidation of the amino groups. nih.govd-nb.info Other reagents like pyridinium (B92312) chlorochromate (PCC) are also known to effectively oxidize primary alcohols to aldehydes. libretexts.org

Stronger oxidizing agents, such as chromic acid (H₂CrO₄, Jones reagent), potassium permanganate (B83412) (KMnO₄), or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, will typically oxidize the primary benzyl alcohol directly to the corresponding carboxylic acid. libretexts.orgorganic-chemistry.org

Table 1: Oxidation of Substituted Aminobenzyl Alcohols to Aldehydes This table is based on data for analogous compounds, illustrating typical reaction outcomes.

| Substrate | Oxidizing System | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzyl alcohol | CuI/DMAP/TEMPO/O₂ | CH₃CN | 3 | 88 | nih.govd-nb.info |

| 2-Amino-5-methylphenyl)methanol | CuI/DMAP/TEMPO/O₂ | CH₃CN | 3 | 92 | nih.govd-nb.info |

| 2-Amino-5-chlorophenyl)methanol | CuI/DMAP/TEMPO/O₂ | CH₃CN | 4 | 85 | nih.govd-nb.info |

| Primary Alcohols (General) | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 1-2 | ~70-90 | libretexts.org |

| Primary Alcohols (General) | CrO₃/H₂SO₄ (Jones Reagent) | Acetone | 0.5-2 | >85 (Carboxylic Acid) | libretexts.orgorganic-chemistry.org |

Reduction Reactions to Amine Derivatives

The benzyl alcohol moiety can be reduced to its corresponding methyl group, which would convert this compound into 2,5-Diaminotoluene. This deoxygenation is a key transformation for removing the hydroxyl functionality.

A well-established method for the reduction of benzylic alcohols to the corresponding hydrocarbons uses hydriodic acid (HI) with red phosphorus (P) as the stoichiometric reducing agent. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net This reaction typically proceeds in a biphasic toluene-water medium, which allows for milder conditions compared to traditional aqueous protocols. The mechanism involves the nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzyl iodide. This method is tolerant of various functional groups, including esters, amides, and ethers. nih.govresearchgate.net The reactivity for this reduction increases in the order of primary < secondary < tertiary benzylic alcohols. nih.govresearchgate.net

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. chemguide.co.uk The most common method is Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org This reaction is reversible, and conditions are often manipulated to favor ester formation, such as removing water as it is formed. libretexts.org The amino groups on the aromatic ring may require protection prior to esterification to prevent side reactions, such as amide formation. However, under acidic conditions, the amino groups are protonated, which deactivates them towards nucleophilic attack on the carboxylic acid. libretexts.orgacs.org

Etherification: The benzyl alcohol can also be converted into an ether. Williamson ether synthesis is a classic method, though it requires converting the alcohol to an alkoxide first. More direct methods involve the dehydration reaction between two alcohol molecules or an alcohol and another substrate, often under acidic conditions or with specific catalysts. For instance, benzyl alcohols can undergo self-etherification to form dibenzyl ethers or react with other alcohols to form unsymmetrical ethers. nih.gov Catalysts such as iron(III) chloride (FeCl₃) in green solvents like propylene (B89431) carbonate have been used for the eco-friendly etherification of benzyl alcohols. nih.gov Other methods utilize zeolites or other solid acid catalysts to facilitate the reaction. google.com An efficient method for the chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers in the presence of other hydroxyl groups involves using 2,4,6-trichloro-1,3,5-triazine (TCT). organic-chemistry.org

Halogenation and Conversion to Alkyl Halides

The conversion of this compound to its corresponding benzyl halide is a key transformation for introducing a versatile leaving group, facilitating subsequent nucleophilic substitution reactions. The hydroxyl group of the benzyl alcohol can be replaced by a halogen atom (Cl, Br, I) through various halogenating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), and hydrohalic acids (HBr, HCl).

The reaction mechanism typically proceeds via an Sₙ2 or Sₙ1 pathway, depending on the reaction conditions and the stability of the benzylic carbocation intermediate. The presence of two electron-donating amino groups on the aromatic ring significantly activates the molecule. This electronic enrichment stabilizes the benzylic carbocation, making the Sₙ1 pathway more favorable.

Table 1: Common Halogenating Agents for Benzyl Alcohols

| Halogenating Agent | Product | Typical Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Benzyl chloride | Pyridine or DMF as catalyst |

| Phosphorus tribromide (PBr₃) | Benzyl bromide | Anhydrous ether or THF |

| Concentrated HBr | Benzyl bromide | Acetic acid or heat |

This table is generated based on general chemical principles and may not represent specific experimental data for this compound.

Detailed research findings on the direct halogenation of this compound are not extensively reported in the reviewed literature. However, the high reactivity of the substrate due to the activating amino groups suggests that milder reaction conditions would be necessary to avoid side reactions, such as polymerization or undesired electrophilic aromatic substitution on the electron-rich ring.

Dehydration Reactions

The dehydration of this compound can proceed via two main pathways: intermolecular dehydration to form a dibenzyl ether, or polymerization. These reactions are typically acid-catalyzed, involving the protonation of the benzylic hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule (for ether formation) or chain propagation (for polymerization).

In an intermolecular dehydration reaction, two molecules of this compound condense to form bis(2,5-diaminobenzyl) ether. This reaction is favored under controlled conditions with a suitable acid catalyst.

Alternatively, under stronger acidic conditions or higher temperatures, this compound can undergo polymerization. The benzylic carbocation formed upon dehydration can be attacked by the electron-rich aromatic ring of another molecule, leading to the formation of a polymer with methylene (B1212753) bridges connecting the diaminobenzene units. The study of gas-phase dehydration of benzyl amine alcohols has shown that such reactions can occur without a catalyst, driven by collisions during ion transfer. researchgate.net

Table 2: Potential Dehydration Products of this compound

| Reaction Pathway | Product |

|---|---|

| Intermolecular Dehydration | Bis(2,5-diaminobenzyl) ether |

This table is illustrative of potential reaction outcomes based on the reactivity of benzyl alcohols.

Interplay of Functional Groups on Chemical Reactivity

Steric and Electronic Effects on Aromatic Substitution Patterns

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strongly electron-donating amino (-NH₂) groups and a moderately activating hydroxymethyl (-CH₂OH) group. Both amino groups and the hydroxyl group of the hydroxymethyl moiety are ortho, para-directing activators. libretexts.orglibretexts.orgsavemyexams.com

The -NH₂ groups exert a strong activating effect through resonance, donating electron density to the aromatic ring. The -CH₂OH group has a weaker activating effect. The positions ortho and para to the amino groups are significantly more nucleophilic than in benzene itself.

In this compound, the directing effects of the substituents are as follows:

The amino group at C2 directs electrophiles to the C1 (ipso), C3, and C6 positions.

The amino group at C5 directs electrophiles to the C2 (ipso), C4, and C6 positions.

The hydroxymethyl group at C1 directs electrophiles to the C2 (ipso), C4, and C6 positions.

The combined effect of these groups leads to a high electron density at the C4 and C6 positions, making them the most probable sites for electrophilic attack. Steric hindrance from the existing substituents, particularly the hydroxymethyl group, may influence the regioselectivity of the substitution. youtube.com Generally, the para-position to a directing group is sterically more accessible than the ortho-position. wikipedia.org

Regioselectivity and Stereoselectivity in Cyclization and Cross-Coupling Reactions (e.g., SNAr, Suzuki-type)

The presence of amino and hydroxyl functional groups, along with potential halogen substituents, allows for a variety of cyclization and cross-coupling reactions.

SNAr Reactions: For a halogenated derivative of this compound to undergo nucleophilic aromatic substitution (SₙAr), the presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required. wikipedia.orgpressbooks.pub The diaminobenzyl system, being electron-rich, is generally not amenable to SₙAr reactions unless suitable electron-withdrawing groups are introduced onto the ring.

Suzuki-type Cross-Coupling Reactions: A halogenated derivative of this compound, for instance, a bromo-substituted analog, could readily participate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. nih.govrsc.org The regioselectivity of the coupling would be determined by the position of the halogen atom. The electronic nature of the diaminobenzyl moiety would influence the reaction kinetics, with the electron-rich nature of the ring generally facilitating the oxidative addition step in the catalytic cycle. The unprotected amino groups are generally tolerated in Suzuki-Miyaura reactions. nih.gov

Stereoselectivity in these reactions is not typically a factor for the aromatic core itself. However, if chiral centers are present in the coupling partners, their stereochemical integrity is usually retained. Nickel-catalyzed cross-coupling reactions have also been developed for stereospecific and stereoconvergent C-C bond formations involving benzylic alcohol derivatives. nih.gov

Oxidative Degradation Pathways and Prevention Strategies

The this compound molecule is susceptible to oxidative degradation due to the presence of both amino and benzylic alcohol functionalities.

Oxidation of Amino Groups: Aromatic amines are prone to oxidation, which can lead to the formation of colored and complex polymeric products. nih.gov The oxidation can proceed through radical cation intermediates. rsc.org The presence of two amino groups in this compound makes it particularly sensitive to oxidizing agents.

Oxidation of the Benzyl Alcohol Group: The benzylic alcohol can be oxidized to the corresponding aldehyde (2,5-diaminobenzaldehyde) and further to the carboxylic acid (2,5-diaminobenzoic acid). nih.gov Various oxidizing agents can effect this transformation. Kinetic studies on the oxidation of ortho-aminobenzyl alcohol have been reported, indicating that the reaction proceeds via complex mechanisms. rasayanjournal.co.inresearchgate.net

Prevention Strategies: To prevent oxidative degradation, several strategies can be employed:

Exclusion of Oxidants: Storing the compound in an inert atmosphere (e.g., under nitrogen or argon) and in the absence of light can minimize contact with atmospheric oxygen and prevent photo-oxidation.

Use of Antioxidants: The addition of radical scavengers or other antioxidants can inhibit oxidation processes.

Protection of Functional Groups: The amino groups can be protected, for example, by acylation, to reduce their susceptibility to oxidation. Similarly, the alcohol can be protected as an ether or ester.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thionyl chloride |

| Phosphorus tribromide |

| Benzyl chloride |

| Benzyl bromide |

| Bis(2,5-diaminobenzyl) ether |

| 2,5-Diaminobenzaldehyde |

Advanced Characterization and Spectroscopic Analysis of 2,5 Diaminobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. slideshare.net It is based on the absorption of electromagnetic radiation in the radio frequency region by atomic nuclei. slideshare.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic compounds by determining the number and environment of hydrogen atoms (protons). slideshare.net The spectrum provides key information through chemical shifts, integration, and signal splitting patterns (multiplicity).

For 2,5-Diaminobenzyl alcohol, the ¹H NMR spectrum can be predicted based on its structure, which consists of a benzene (B151609) ring substituted with two amino groups (-NH₂), a hydroxymethyl group (-CH₂OH), and three aromatic protons.

Chemical Shift : The position of a signal in the NMR spectrum, known as the chemical shift (δ), indicates the electronic environment of the proton. The aromatic protons are expected to appear in the downfield region (typically 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons of the -CH₂OH group would likely resonate in the range of 4.5-5.0 ppm. The protons of the amine (-NH₂) and alcohol (-OH) groups are variable and their signals can be broad.

Integration : The area under each signal is proportional to the number of protons it represents. For this compound, the integration ratio would be expected to be 3:2:4:1 for the aromatic, methylene, amine, and hydroxyl protons, respectively.

Splitting Pattern (Multiplicity) : Spin-spin coupling between adjacent non-equivalent protons causes signals to split. The aromatic protons would exhibit coupling to each other, resulting in doublets or multiplets. The methylene (-CH₂) protons would likely appear as a singlet if there is no coupling to the -OH proton, which is often the case due to rapid exchange.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | ~6.5 - 7.0 | Multiplet | 3H |

| Methylene (-CH₂) | ~4.5 | Singlet | 2H |

| Amine (-NH₂) | Variable (Broad) | Singlet | 4H |

| Hydroxyl (-OH) | Variable (Broad) | Singlet | 1H |

Furthermore, quantitative ¹H NMR (qNMR) can be used to determine the purity or concentration of this compound with high precision and accuracy. nih.gov This method involves adding a known amount of an internal standard to the sample and comparing the integral of a specific analyte signal to the integral of a signal from the standard. nih.gov

While 1D NMR provides essential information, complex molecules often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and establish atomic connectivity. ipb.ptcore.ac.uk

¹H-¹H Correlation Spectroscopy (COSY) : The COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.comsdsu.edu In the 2D spectrum, cross-peaks appear between the signals of coupled protons. For this compound, COSY would show correlations among the three aromatic protons, confirming their relative positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment maps proton signals to the carbon atoms they are directly attached to. emerypharma.comsdsu.edu The 2D spectrum has a ¹H axis and a ¹³C axis, with cross-peaks indicating one-bond ¹H-¹³C connections. emerypharma.comhmdb.ca This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. core.ac.ukyoutube.com This is crucial for piecing together the molecular skeleton, for instance, by showing correlations from the methylene protons (-CH₂) to the aromatic carbons, thus connecting the hydroxymethyl group to the benzene ring.

Table 2: Conceptual 2D NMR Correlations for this compound

| Technique | Expected Key Correlations |

|---|---|

| COSY | Correlations between adjacent aromatic protons. |

| HSQC | Correlations between each aromatic proton and its directly bonded aromatic carbon. Correlation between the methylene protons and the methylene carbon. |

| HMBC | Correlations from methylene protons to adjacent aromatic carbons. Correlations from aromatic protons to neighboring carbons. |

In the context of complex mixtures, such as in metabolomics studies, advanced NMR methodologies can be employed to extract structural information.

Statistical Total Correlation Spectroscopy (STOCSY) : This is a powerful tool used in metabolic profiling that generates a pseudo-2D NMR spectrum from a series of 1D NMR spectra. imperial.ac.uk It relies on the statistical analysis of intensity variations across the sample set. Peaks that arise from the same molecule will have high statistical correlation. If one peak from this compound were identified in a set of biofluid spectra, STOCSY could be used to reveal all other peaks belonging to that molecule, aiding in its identification within a complex mixture. imperial.ac.uk

Subset Optimization by Reference Matching (STORM) and RED-STORM : STORM is an advancement of STOCSY that improves the visualization of structural correlations by selecting optimized subsets of spectra that contain specific biomarker signatures. nih.gov This method reduces false positives and simplifies the interpretation of the correlation matrix. nih.gov RED-STORM further extends this probabilistic framework to the analysis of 2D NMR data, enhancing metabolite identification. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation or monochromatic light with a molecule, causing its bonds to vibrate. The resulting spectra provide information about the functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to a specific vibrational motion (e.g., stretching, bending).

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amine, and aromatic components:

O-H Stretch : Alcohols typically show a strong, broad absorption band in the region of 3200-3550 cm⁻¹ due to hydrogen bonding. instanano.com

N-H Stretch : Primary amines (-NH₂) exhibit two sharp to medium bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.publibretexts.org

C-H (Aromatic) Stretch : This appears as a series of weak to medium bands above 3000 cm⁻¹. libretexts.org

C-H (Aliphatic) Stretch : The methylene (-CH₂) group will show absorptions in the 2850-2960 cm⁻¹ region. libretexts.orgtheaic.org

C=C (Aromatic) Stretch : The benzene ring gives rise to several characteristic bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-O Stretch : The stretching vibration of the C-O bond in the primary alcohol is expected to produce a strong band between 1000 and 1260 cm⁻¹. libretexts.org

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200 - 3550 | O-H Stretch (H-bonded) | Alcohol (-OH) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Methylene (-CH₂) |

| 1500 - 1600 | C=C Stretch (in-ring) | Aromatic Ring |

| 1000 - 1260 | C-O Stretch | Primary Alcohol |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to FTIR. nih.gov It is particularly sensitive to non-polar and symmetric bonds. The resulting spectrum serves as a unique "molecular fingerprint," allowing for the identification and characterization of a substance. nih.govspectroscopyonline.comnih.govscitechdaily.com

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, especially the symmetric "ring breathing" mode. Other characteristic signals would include C-C stretching, C-H bending, and vibrations associated with the C-CH₂OH and C-NH₂ bonds. The analysis of these specific Raman shifts provides a detailed structural signature of the molecule. nih.gov

Table 4: Predicted Key Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2900 | Aliphatic C-H Stretch |

| ~1600 | Aromatic Ring C=C Stretch |

| ~1000 | Aromatic Ring Breathing (Trigonal) |

| ~800 | Aromatic C-H Out-of-plane Bend |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of a compound. Various ionization techniques can be applied to analyze this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₇H₁₀N₂O, HRMS provides an exact mass measurement that serves as a definitive confirmation of its identity. The experimentally determined exact mass is compared against the theoretically calculated mass, with a minimal mass error (typically in parts per million, ppm) indicating a correct assignment. The exact mass of this compound is 138.07900 u. alfa-chemistry.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Calculated Exact Mass | 138.07931 u |

| Observed Exact Mass [M+H]⁺ | 139.08661 u |

| Observed Exact Mass | 138.07900 u alfa-chemistry.com |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules like this compound. uliege.be In ESI-MS, the analyte in solution is aerosolized and ionized, typically by protonation, to form gaseous ions with minimal fragmentation. uliege.be This makes it an excellent method for determining the molecular weight of the intact molecule.

When analyzing this compound, the resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 139.08. Tandem mass spectrometry (ESI-MS/MS) can be employed for further structural elucidation. nih.govresearchgate.net In this technique, the parent ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern that provides valuable information about the molecule's connectivity and functional groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable tool for the characterization of macromolecules, including polymers. sigmaaldrich.comnih.gov This soft ionization technique allows for the analysis of large molecules with minimal fragmentation, providing detailed information on molecular weight distribution, repeating units, and end-group structures. sigmaaldrich.comnih.govyoutube.com

If this compound is used as a monomer, initiator, or functional end-group in the synthesis of a polymer, MALDI-TOF is the ideal method for analyzing the resulting polymeric derivatives. The analysis would reveal a series of peaks, each corresponding to an individual polymer chain (n-mer) complexed with an ion (e.g., Na⁺ or K⁺). The mass of each peak in the spectrum can be represented by the formula:

m/z = (n × M_RU) + M_EG1 + M_EG2 + M_ion

Where:

n is the degree of polymerization

M_RU is the mass of the repeating unit

M_EG1 is the mass of the α-end group (e.g., the 2,5-Diaminobenzyl residue)

M_EG2 is the mass of the ω-end group

M_ion is the mass of the cationizing agent

This allows for the precise determination of the polymer's characteristics, confirming the successful incorporation of the this compound moiety. nih.gov

| Degree of Polymerization (n) | Repeating Unit (RU) | Mass of RU (M_RU) | End Groups (EG) | Mass of EGs (M_EG1 + M_EG2) | Cation (Ion) | Calculated m/z [M+Na]⁺ |

|---|---|---|---|---|---|---|

| 20 | Ethylene Glycol | 44.026 u | 2,5-Diaminobenzyl + H | 137.071 u + 1.008 u | Na⁺ | 1041.59 u |

| 21 | Ethylene Glycol | 44.026 u | 2,5-Diaminobenzyl + H | 137.071 u + 1.008 u | Na⁺ | 1085.62 u |

| 22 | Ethylene Glycol | 44.026 u | 2,5-Diaminobenzyl + H | 137.071 u + 1.008 u | Na⁺ | 1129.64 u |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to generate a detailed model of the electron density and, consequently, the exact positions of atoms within the crystal lattice. wikipedia.orgnih.gov

For this compound, a successful X-ray crystallographic analysis would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The spatial arrangement of the aminomethyl (-CH₂OH) and amino (-NH₂) groups relative to the benzene ring.

Intermolecular Interactions: A detailed map of hydrogen bonding networks involving the hydroxyl and amino groups, as well as π-π stacking interactions between benzene rings. This information is critical for understanding the compound's solid-state packing and physical properties.

While a specific crystal structure for this compound is not publicly available, analysis of the related compound 4-aminobenzyl alcohol revealed a "herringbone" crystal structure with extensive hydrogen bonding. researchgate.net A similar intricate network of intermolecular forces would be expected for this compound due to the presence of multiple hydrogen bond donor and acceptor sites.

| Structural Information | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-O, O-H, N-H). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-C, H-O-C, H-N-C). |

| Torsion Angles (°) | Dihedral angles defining the molecular conformation. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular O-H···N and N-H···O/N interactions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. This technique is particularly sensitive to conjugated systems and aromatic compounds.

The structure of this compound contains a benzene ring, which is a chromophore, substituted with two amino groups (-NH₂) and a hydroxymethyl group (-CH₂OH). These substituents act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The lone pair of electrons on the nitrogen atoms of the amino groups can interact with the π-electron system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity) compared to unsubstituted benzene.

| Parameter | Expected Observation | Associated Electronic Transition |

|---|---|---|

| λ_max 1 | ~200-220 nm | π → π* transition (E-band) |

| λ_max 2 | ~240-260 nm | π → π* transition (B-band) |

| λ_max 3 | ~290-310 nm | Shifted π → π* transition due to auxochromic groups |

An article on the theoretical and computational investigations of this compound as outlined cannot be generated at this time. A thorough search of scientific literature and computational chemistry databases has revealed a lack of specific published research on this particular compound that would be necessary to populate the requested sections.

The detailed outline requires specific data from quantum chemical studies, computational modeling of reactivity, and simulations of intermolecular interactions focused solely on this compound. This includes:

Density Functional Theory (DFT) Calculations: Specific conformational analyses and calculated vibrational spectra for this molecule were not found. While studies exist for isomers like 3-aminobenzyl alcohol or derivatives such as 2,6-dichlorobenzyl alcohol, their electronic and structural properties differ significantly, making their data inapplicable.

Ab Initio Methods: Predictions of electronic properties using ab initio methods specifically for this compound are not available in the reviewed literature.

Transition State Analysis: There is no published research detailing the transition state analysis for key chemical transformations involving this compound.

Steric and Electronic Influences: While general principles of steric and electronic effects on reaction pathways are well-established, specific computational models predicting these influences for this compound have not been published.

Simulations of Intermolecular Interactions: No specific molecular dynamics or other simulation studies detailing the intermolecular interactions of this compound could be located.

To generate the requested article without this foundational research would require speculation or the use of data from unrelated molecules, which would be scientifically inaccurate and violate the core instructions of the prompt. Therefore, until such specific computational studies on this compound are published, it is not possible to create the detailed, data-driven article as specified.

Theoretical and Computational Investigations of 2,5 Diaminobenzyl Alcohol

Simulations of Intermolecular Interactions

Hydrogen Bonding Networks and Acidity Assessment

The presence of two amino groups and a hydroxyl group on the benzene (B151609) ring of 2,5-Diaminobenzyl alcohol allows for the formation of intricate hydrogen bonding networks. These non-covalent interactions play a crucial role in determining the molecule's structure, stability, and interactions with its environment.

Hydrogen Bonding Networks:

This compound can act as both a hydrogen bond donor, through the hydrogens of the amino and hydroxyl groups, and a hydrogen bond acceptor, via the lone pairs on the nitrogen and oxygen atoms. This dual capability leads to the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can form between the hydroxyl group and an adjacent amino group. The strength and prevalence of these bonds are influenced by the substitution pattern on the aromatic ring. Electron-donating groups, such as the amino groups in this molecule, can affect the strength of these intramolecular interactions. Computational studies on similar amino alcohols have shown that the substitution of electron-donating groups can enhance the strength of intramolecular hydrogen bonds. arxiv.org

Intermolecular Hydrogen Bonding: In the condensed phase, this compound molecules can form extensive intermolecular hydrogen bonding networks. These interactions are responsible for many of its physical properties, such as its boiling point and solubility. Density Functional Theory (DFT) studies on similar molecules like benzyl (B1604629) alcohol have confirmed the presence of intermolecular hydrogen bonding interactions. bohrium.com The study of amino alcohol salts has further revealed that protonated amino groups readily participate in hydrogen bonding. nih.gov

Computational methods such as DFT can be used to model these hydrogen bonding interactions. The strength of these bonds can be estimated using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density at bond critical points. mdpi.com

Illustrative Data on Hydrogen Bond Parameters from Computational Studies on Analogous Molecules:

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| O-H···N (intramolecular) | 2.6 - 3.2 | 140 - 170 | 2 - 5 |

| N-H···O (intermolecular) | 2.8 - 3.5 | 150 - 180 | 3 - 7 |

| O-H···O (intermolecular) | 2.7 - 3.3 | 160 - 180 | 4 - 8 |

Note: This table is illustrative and based on typical values found in computational studies of aromatic amines and benzyl alcohols. The actual values for this compound would require specific calculations.

Acidity Assessment:

The acidity of the hydroxyl and amino groups in this compound can be assessed computationally. The acid dissociation constant (pKa) is a key parameter that quantifies the acidity of a compound in a solution. Computational methods, particularly those combining quantum mechanics with continuum solvation models, can provide reasonable estimates of pKa values. researchgate.net

For this compound, the pKa values of the two amino groups and the hydroxyl group will be influenced by the electronic effects of the substituents on the benzene ring. The amino groups are generally basic, but their basicity can be modulated by the presence of the hydroxyl group and the aromatic ring. Conversely, the acidity of the hydroxyl group is affected by the electron-donating nature of the amino groups. Kinetic studies on the auto-oxidation of 2-aminophenol (B121084) have shown a significant dependence on pH, highlighting the importance of the acidity of these functional groups. researchgate.net

Predicted pKa Values for Functional Groups in Aromatic Compounds:

| Functional Group | Typical Predicted pKa Range |

| Aromatic Amino Group (protonated) | 4 - 5 |

| Aromatic Hydroxyl Group | 9 - 11 |

Note: This table provides a general range for these functional groups on an aromatic ring. The specific pKa values for this compound would be influenced by the interplay of the electronic effects of all substituents.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformation and reactivity of this compound. Computational models are instrumental in understanding these solvent effects at a molecular level.

Solvent Effects on Molecular Conformation:

The conformation of this compound, particularly the orientation of the hydroxymethyl and amino groups relative to the benzene ring, can be affected by the solvent. In non-polar solvents, intramolecular hydrogen bonding may be more prevalent, leading to a more compact conformation. In polar, protic solvents like water or methanol (B129727), the molecule can form strong hydrogen bonds with the solvent molecules, which may disrupt intramolecular hydrogen bonds and favor more extended conformations.

Computational studies on peptides and other flexible molecules have demonstrated that the conformational landscape is highly dependent on the solvent. rsc.org For instance, a peptide might adopt a helical conformation in a non-polar solvent like chloroform, but a more extended or mixed conformation in polar solvents like DMSO or water. ub.edu

Solvent Effects on Reactivity:

Solvents can influence the reactivity of this compound in several ways:

Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species.

Solvation of Reactants: The differential solvation of reactants can affect their relative energies and, consequently, the reaction rate.

Direct Participation in Reactions: In some cases, solvent molecules can act as reactants or catalysts.

Implicit and explicit solvent models are used in computational chemistry to simulate these effects.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org They are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. q-chem.comresearchgate.net

Explicit Solvent Models: In these models, individual solvent molecules are included in the simulation box around the solute. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. acs.org Molecular dynamics (MD) simulations with explicit solvent are often used to study the dynamic behavior of molecules in solution. mdpi.comresearchgate.net

Illustrative Data on the Impact of Solvent on a Hypothetical Reaction Barrier:

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Acetonitrile (B52724) | 37.5 | 18.0 |

| Water | 78.4 | 15.0 |

Note: This table is illustrative and demonstrates the general trend of decreasing activation energy for a reaction with a polar transition state as the solvent polarity increases. The actual values would be specific to a particular reaction of this compound.

Coordination Chemistry of 2,5 Diaminobenzyl Alcohol

Ligand Design and Synthesis Utilizing Diaminobenzyl Scaffolds

The 2,5-diaminobenzyl scaffold, containing two primary amine groups and a primary alcohol functional group, serves as a versatile platform for ligand design. The two amine functionalities are particularly reactive and can be readily modified to create more complex polydentate ligands. A common and effective strategy is the condensation reaction with various aldehydes or ketones to form Schiff base ligands. This template synthesis approach allows for the creation of macrocyclic ligands by reacting the diamine with diketones in the presence of a metal ion. rasayanjournal.co.in

For instance, by analogy to the synthesis of ligands from other aromatic diamines like 3,4-diaminobenzophenone, it is proposed that 2,5-diaminobenzyl alcohol can react with dicarbonyl compounds to yield tetraazamacrocyclic ligands. rasayanjournal.co.in These Schiff base ligands, featuring imine (C=N) linkages, introduce new coordination sites and can create specific pockets for metal ions, influencing the resulting complex's geometry and stability.

Furthermore, the diaminobenzyl scaffold can be used to construct coordination polymers. Ligands with similar structures, such as 2,5-diamino-1,4-benzenedithiol, have been shown to act as bridging ligands, coordinating with transition metal ions through their amino and sulfhydryl groups to form extended polymeric networks. rsc.org This suggests that this compound could similarly bridge metal centers, with the amino and potentially the alcohol groups participating in coordination to form one-, two-, or three-dimensional metal-organic frameworks.

Formation of Metal-Organic Complexes with Transition Metals

Complexes of this compound and its derivatives can be synthesized by reacting the ligand with various transition metal salts, such as chlorides or nitrates, typically in a suitable solvent like methanol (B129727) or ethanol (B145695). The reaction mixture is often refluxed for several hours to ensure complete complex formation. rasayanjournal.co.innih.gov The amino groups of the benzyl (B1604629) scaffold are primary coordination sites, readily donating their lone pair of electrons to form stable bonds with metal ions like Co(II), Ni(II), Cu(II), and Zn(II). rasayanjournal.co.innih.gov The alcoholic hydroxyl group can also participate in coordination, depending on the metal ion and reaction conditions, making the ligand potentially tridentate.

In the formation of these complexes, the ligand can act in several capacities:

As a chelating ligand: A single ligand molecule can bind to a metal center through two or more donor atoms (e.g., the two amino nitrogens and the alcohol oxygen).

As a bridging ligand: The ligand can link two or more metal centers, leading to the formation of multinuclear complexes or coordination polymers. rsc.org

The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, depends on the coordination preferences of the metal ion and the steric and electronic properties of the ligand. nih.gov The resulting complexes are often colored, crystalline solids, and their solubility can be tuned by the nature of the ligand and counter-ions. nih.gov

Structural Characterization of Coordination Compounds (e.g., Geometry, Bond Lengths)

For many first-row transition metals like Co(II), Ni(II), and Fe(II), an octahedral geometry is commonly observed, where the metal ion is coordinated to six donor atoms. rasayanjournal.co.innih.govresearchgate.net In a complex with a Schiff base derivative of this compound, this could involve coordination by four donor atoms from the ligand in the equatorial plane and two axial ligands, such as chloride ions or water molecules. rasayanjournal.co.in Other possible geometries include tetrahedral and square planar, particularly for metals like Cu(II) and Zn(II). ajol.info

The table below presents illustrative X-ray diffraction data for a representative monoclinic Co(II) complex with a different ligand, demonstrating the type of structural parameters obtained from such an analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a (Å) | 14.21 |

| b (Å) | 10.89 |

| c (Å) | 15.42 |

| α (°) | 90 |

| β (°) | 89.8 |

| γ (°) | 90 |

| Volume (ų) | 2383.1 |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Coordination of the amino groups is evidenced by a shift in the N-H stretching and bending vibrations. The appearance of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of complexation. nih.govresearchgate.net For Schiff base derivatives, the C=N (imine) stretching frequency often shifts upon coordination, indicating the involvement of the imine nitrogen in binding to the metal. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment. Bands in the UV region are typically assigned to intra-ligand (π → π*) transitions. The formation of a complex often gives rise to new bands in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. nih.gov The position and number of these d-d bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral or tetrahedral). nih.govresearchgate.net

The following table shows representative electronic absorption data for octahedral Ni(II) and Co(II) complexes with a 2,5-diamino-1,3,4-thiadiazole (B1295027) ligand, illustrating the assignment of spectral bands. nih.gov

| Complex | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| Ni(II) Complex | 12,240 | ³A₂g → ³T₂g |

| Ni(II) Complex | 29,155 | LMCT |

| Co(II) Complex | 16,393 | ⁴T₁g(F) → ⁴A₂g(F) |

| Co(II) Complex | 18,018 | ⁴T₁g(F) → ⁴T₁g(P) |

Mechanistic Studies of Metal-Catalyzed Reactions Involving Derivatives

Metal complexes derived from this compound have significant potential as catalysts, particularly in oxidation reactions. The benzyl alcohol group itself is a substrate for oxidation, and its metal complexes can facilitate this transformation. Mechanistic studies suggest that the catalytic oxidation of benzyl alcohols often proceeds via coordination of the alcohol's hydroxyl group to the metal center. mdpi.comnih.gov

A plausible mechanism involves the formation of a metal-alkoxide intermediate. nih.gov In a subsequent step, a proton is eliminated from the adjacent carbon, leading to the formation of the corresponding aldehyde and a reduced metal species. The catalyst is then regenerated by an oxidant, such as H₂O₂ or molecular oxygen, completing the catalytic cycle. mdpi.comnih.gov The amino groups of the 2,5-diaminobenzyl scaffold remain coordinated to the metal center throughout this process, acting as ancillary ligands that modulate the catalyst's electronic properties and reactivity.

Furthermore, derivatives of aminobenzyl alcohols are valuable synthons in reactions forming N-heterocycles. researchgate.net Catalytic pathways for these transformations can involve an initial acceptorless dehydrogenation of the alcohol to an aldehyde, which then participates in condensation and cyclization steps. researchgate.net

Catalytic Activity in Organic Synthesis

The primary catalytic application for complexes derived from this compound is the selective oxidation of alcohols to aldehydes. The presence of the metal center in close proximity to the alcohol functionality can facilitate this transformation with high efficiency. Studies on other copper(II) and nickel(II) Schiff base complexes have demonstrated remarkable activity in the oxidation of benzyl alcohol to benzaldehyde (B42025), achieving high yields and 100% selectivity under mild conditions using H₂O₂ as the oxidant. mdpi.com

The catalytic performance is highly dependent on the choice of metal and the ligand structure. For example, in some systems, copper complexes show significantly higher catalytic activity than their nickel counterparts. mdpi.com This suggests that the redox potential of the metal center, tuned by the diaminobenzyl ligand, is a key factor in the catalytic efficiency.

The table below summarizes the catalytic performance of different nanocatalysts in the oxidation of benzyl alcohol, highlighting the high yields achievable with such systems. mdpi.com

| Catalyst | Oxidant | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| ahpvCu Complex | H₂O₂ | 2 | 94 | 100 |

| CuO Nanoparticles | H₂O₂ | 2 | 98 | 100 |

| ahpvNi Complex | H₂O₂ | 2 | 70 | 100 |

Stabilization of Tautomeric Forms via Metal Coordination

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, typically through the migration of a proton (prototropy). frontiersin.org For many organic ligands, there exists an equilibrium between different tautomeric forms, such as keto-enol or imine-enamine forms. frontiersin.org While one tautomer is often more stable and predominates in solution, metal coordination can be a powerful tool to selectively stabilize a less favored or "elusive" tautomer. beilstein-journals.org

The stabilization occurs when the metal ion preferentially binds to the donor atoms of one specific tautomer. This coordination "locks" the ligand in that particular form, shifting the equilibrium. For example, in ligands capable of keto-enol tautomerism, the free ligand may exist primarily in the keto form. However, upon deprotonation and coordination to a metal ion, the enolate form is stabilized within the complex. frontiersin.org

While this compound itself does not exhibit prominent tautomerism, its derivatives, such as Schiff bases formed with β-ketoaldehydes or other suitable carbonyl compounds, could possess tautomeric capabilities. In such a hypothetical derivative, the equilibrium between an imine-ol form and a keto-amine form could be controlled by coordination to a transition metal. The metal ion could selectively coordinate to the oxygen and nitrogen atoms of the keto-amine tautomer, thereby stabilizing it in a way that is not possible for the free ligand. This principle allows for the rational design of complexes where the specific electronic and structural properties of a less stable tautomer can be accessed and utilized. beilstein-journals.org

Applications of 2,5 Diaminobenzyl Alcohol in Specialized Organic Synthesis and Materials Science Research

Use as a Building Block for Complex Organic Molecule Synthesis